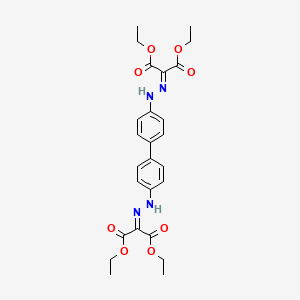
4,6-Dimethoxy-2,5-dihydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethoxy-2,5-dihydropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of methoxy groups at positions 4 and 6, and a partially saturated ring at positions 2 and 5.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2,5-dihydropyrimidine can be achieved through various methods. One common method involves the addition reaction of anhydrous methanol, a solvent, and malononitrile in the presence of dry hydrogen chloride gas. This is followed by a condensation reaction with cyanamide and a cyclization reaction using a Lewis acid protecting agent. Finally, methoxylation is carried out by adding methanol and sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity while minimizing the production of pollutants.
化学反応の分析
Types of Reactions
4,6-Dimethoxy-2,5-dihydropyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or acetic acid .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the ring, enhancing their chemical and biological properties.
科学的研究の応用
4,6-Dimethoxy-2,5-dihydropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes
作用機序
The mechanism of action of 4,6-Dimethoxy-2,5-dihydropyrimidine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 4,6-Dihydroxypyrimidine
- 2-Methyl-4,6-dihydroxypyrimidine
- 4,6-Dimethoxypyrimidine
Uniqueness
4,6-Dimethoxy-2,5-dihydropyrimidine is unique due to its specific substitution pattern and partially saturated ring, which confer distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity compared to other pyrimidine derivatives .
特性
CAS番号 |
97984-28-6 |
|---|---|
分子式 |
C6H10N2O2 |
分子量 |
142.16 g/mol |
IUPAC名 |
4,6-dimethoxy-2,5-dihydropyrimidine |
InChI |
InChI=1S/C6H10N2O2/c1-9-5-3-6(10-2)8-4-7-5/h3-4H2,1-2H3 |
InChIキー |
HCDTUIGAHKJBDX-UHFFFAOYSA-N |
正規SMILES |
COC1=NCN=C(C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


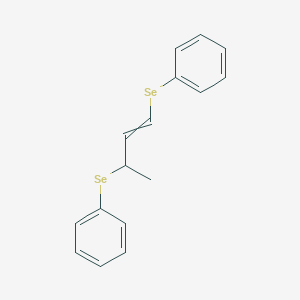
![5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14340674.png)
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-nitrophenoxy]acetic acid](/img/structure/B14340677.png)
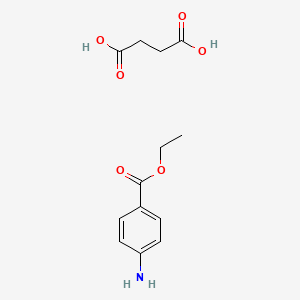
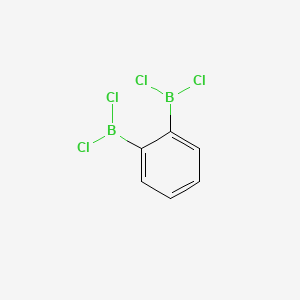
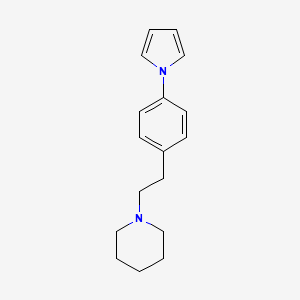
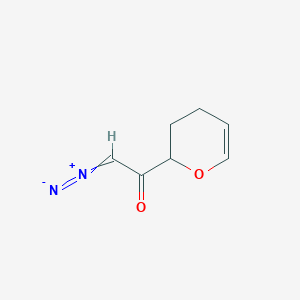
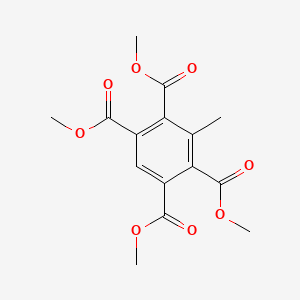
![2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione](/img/structure/B14340705.png)
![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)
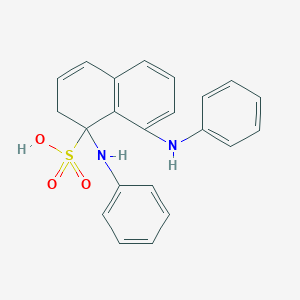
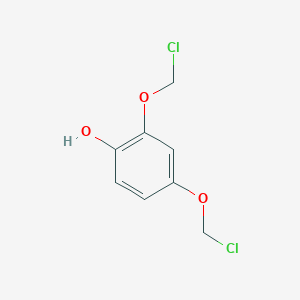
![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)
